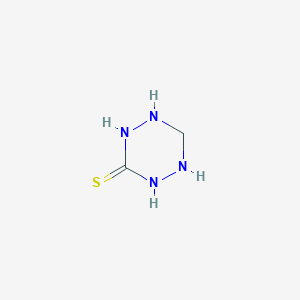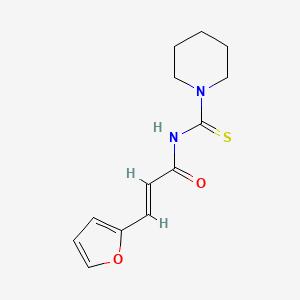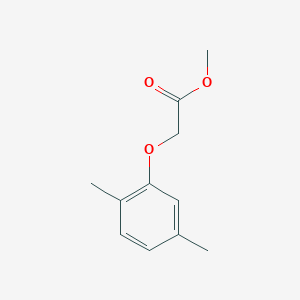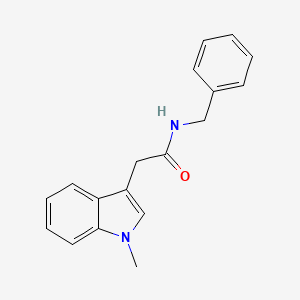
n-Benzyl-2-(1-methyl-1h-indol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Benzyl-2-(1-methyl-1h-indol-3-yl)acetamide: is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The indole nucleus is a common structural motif in many natural products and synthetic drugs, making it a significant area of research in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-Benzyl-2-(1-methyl-1h-indol-3-yl)acetamide typically involves the following steps:
Formation of the Indole Nucleus: The indole nucleus can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction, where the indole derivative reacts with benzyl chloride in the presence of a base.
Acetamide Formation: The final step involves the formation of the acetamide group by reacting the benzylated indole derivative with acetic anhydride or acetyl chloride.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: n-Benzyl-2-(1-methyl-1h-indol-3-yl)acetamide can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the indole nucleus are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and nucleophiles such as amines and thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized indole derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Chemistry: n-Benzyl-2-(1-methyl-1h-indol-3-yl)acetamide is used as a building block in the synthesis of more complex molecules. Its indole nucleus makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Indole derivatives have shown various biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Medicine: The compound is investigated for its potential therapeutic applications. Indole derivatives are known to interact with multiple biological targets, making them promising candidates for drug development .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatile chemical properties make it a valuable component in various industrial processes .
Mechanism of Action
The mechanism of action of n-Benzyl-2-(1-methyl-1h-indol-3-yl)acetamide involves its interaction with specific molecular targets. The indole nucleus can bind to various receptors and enzymes, modulating their activity. For example, some indole derivatives inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
- n-Benzyl-2-(1-methyl-1h-indol-3-yl)acetamide
- n-Benzyl-2-(1-methyl-1h-indol-3-yl)acetic acid
- n-Benzyl-2-(1-methyl-1h-indol-3-yl)ethylamine
Comparison: While all these compounds share the indole nucleus and a benzyl group, their chemical properties and biological activities can vary significantly. For example, the presence of different functional groups (acetamide, acetic acid, or ethylamine) can influence their solubility, reactivity, and interaction with biological targets . This compound is unique due to its specific acetamide group, which may confer distinct biological activities compared to its analogs .
Properties
CAS No. |
56999-26-9 |
|---|---|
Molecular Formula |
C18H18N2O |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
N-benzyl-2-(1-methylindol-3-yl)acetamide |
InChI |
InChI=1S/C18H18N2O/c1-20-13-15(16-9-5-6-10-17(16)20)11-18(21)19-12-14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3,(H,19,21) |
InChI Key |
QSEZPZNTPNNIJI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


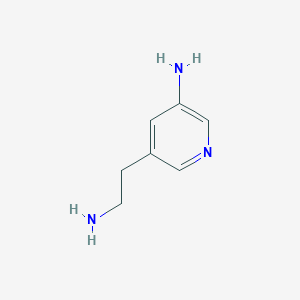
![2-[2-(2-Diethylamino-ethoxy)-eth oxy]-ethanol](/img/structure/B14168651.png)
![4-Chloro-N-[dimethyl(oxo)-lambda~6~-sulfanylidene]benzene-1-sulfonamide](/img/structure/B14168656.png)
![14,14-dimethyl-5-methylsulfanyl-7-propylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B14168660.png)
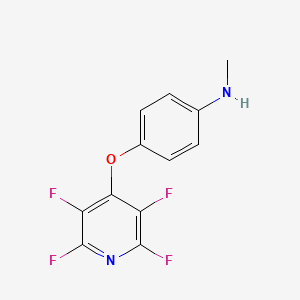
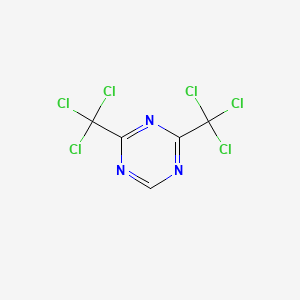
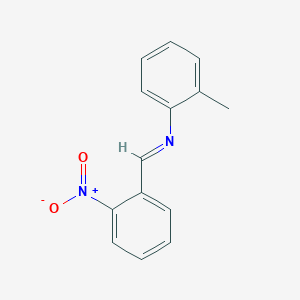
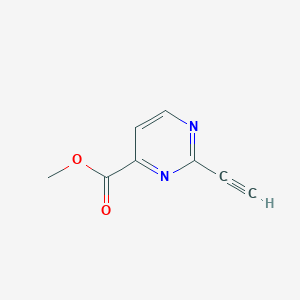
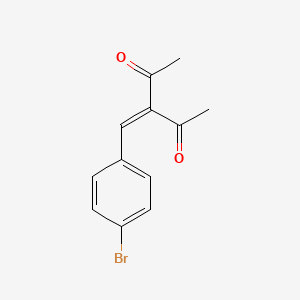
![methyl {(5E)-5-[(thiophen-2-ylcarbonyl)imino]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetate](/img/structure/B14168704.png)
